4-(5-Hydroxypyrimidin-2-yl)benzoic acid

Description

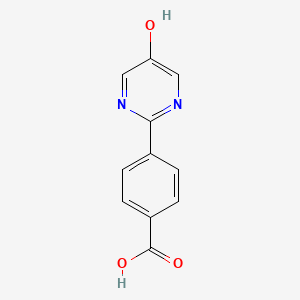

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

4-(5-hydroxypyrimidin-2-yl)benzoic acid |

InChI |

InChI=1S/C11H8N2O3/c14-9-5-12-10(13-6-9)7-1-3-8(4-2-7)11(15)16/h1-6,14H,(H,15,16) |

InChI Key |

YATBJSHXJOKZHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 5 Hydroxypyrimidin 2 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Construction of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are most viable:

C-C Bond Disconnection: The most apparent disconnection is the carbon-carbon bond between the pyrimidine (B1678525) ring and the benzoic acid moiety. This approach simplifies the molecule into two key synthons: a substituted pyrimidine and a substituted benzene (B151609). This strategy points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming aryl-aryl bonds. nih.govresearchgate.net The precursors would be a 2-halo-5-hydroxypyrimidine (or a protected version) and a 4-carboxyphenylboronic acid (or its corresponding ester).

Pyrimidine Ring Disconnection (Cyclocondensation): An alternative strategy involves the construction of the pyrimidine ring itself from acyclic precursors. This disconnection breaks the two C-N bonds of the heterocyclic ring, a strategy that leads to a cyclocondensation approach. The classic Pinner synthesis, which condenses an amidine with a 1,3-dicarbonyl compound, is a prime example of this type of transformation. slideshare.netslideshare.netmdpi.com In this case, the precursors would be 4-carboxybenzamidine (or a derivative like 4-cyanobenzamidine) and a three-carbon synthon containing the required C4-C5(OH)-C6 fragment, such as a protected hydroxymalonic acid derivative. nih.gov

These two distinct approaches form the basis for developing detailed synthetic routes to the target molecule.

Development and Optimization of Novel Synthetic Routes to this compound and Key Intermediates

Building on the retrosynthetic analysis, multi-step synthetic pathways can be designed and optimized to achieve efficient construction of this compound.

Cross-Coupling Approach:

A plausible route utilizing a Suzuki-Miyaura cross-coupling reaction would involve the steps outlined below. This method is favored for its high functional group tolerance and generally good yields. Studies on the regioselective coupling of dichloropyrimidines have shown that the C4 position is typically more reactive than the C2 position, which must be considered when designing the synthesis. bohrium.commdpi.com

Step 1: Preparation of 2-chloro-5-hydroxypyrimidine (B58251). This key intermediate can be synthesized from commercially available starting materials. The hydroxyl group may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) to prevent interference with subsequent reactions. A synthesis of 5-hydroxypyrimidine-2-carboxylic acid has been reported starting from 5-bromo-2-cyanopyrimidine, where the hydroxyl is introduced via a protected benzyloxy group. google.com

Step 2: Suzuki-Miyaura Coupling. The protected 2-chloro-5-hydroxypyrimidine would be coupled with a commercially available boronic acid derivative, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a suitable base (e.g., K₂CO₃ or Na₃PO₄) in a solvent system like dioxane/water. nih.govmdpi.com

Step 3: Deprotection and Hydrolysis. The final step would involve the removal of the hydroxyl protecting group (if used) and the hydrolysis of the methyl ester to the final carboxylic acid product.

Cyclocondensation Approach (Pinner-type Synthesis):

This approach builds the central pyrimidine ring from acyclic components. mdpi.comyoutube.com

Step 1: Preparation of Key Precursors. This route requires 4-cyanobenzaldehyde (B52832) or a similar precursor to be converted to methyl 4-amidinobenzoate hydrochloride. The second key fragment, a derivative of hydroxymalondialdehyde or formylacetate, would also need to be prepared, with the hydroxyl group likely protected.

Step 2: Cyclocondensation Reaction. The amidine and the 1,3-dicarbonyl equivalent are condensed, typically under basic or acidic conditions, to form the substituted pyrimidine ring. slideshare.net This reaction directly installs the benzoic acid ester and the protected hydroxyl group onto the pyrimidine core.

Step 3: Deprotection and Hydrolysis. As with the cross-coupling route, a final deprotection and hydrolysis sequence would be necessary to reveal the hydroxyl and carboxylic acid functional groups of the target molecule.

The efficiency of the proposed synthetic routes, particularly the key C-C bond formation or cyclocondensation steps, is highly dependent on the reaction conditions. Optimization is critical to maximize yield and product purity.

For the Suzuki-Miyaura coupling , several parameters can be systematically varied:

Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, screening other palladium sources and phosphine (B1218219) ligands can dramatically improve outcomes. researchgate.netmdpi.com

Solvent and Temperature: Solvent systems like dioxane/water or DME/water are common. Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and can improve yields. bohrium.commdpi.com

The following table outlines a typical optimization screen for the Suzuki coupling step:

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | NaHCO₃ |

| Solvent | Dioxane/H₂O | Toluene/H₂O | 2-MeTHF/H₂O | DMF |

| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Room Temperature |

For the cyclocondensation reaction , optimization would focus on the choice of catalyst (acid or base), solvent, and temperature to control the rate of condensation versus side reactions, ensuring high regioselectivity and yield. nih.gov

Applying green chemistry principles to the synthesis of this compound can reduce environmental impact and improve safety and efficiency.

Catalysis: The use of palladium-catalyzed cross-coupling reactions is inherently greener than methods requiring stoichiometric amounts of metallic reagents. Developing catalysts with very low loading (e.g., 0.5 mol%) minimizes metal waste. bohrium.com

Alternative Energy Sources: Employing microwave irradiation or sonication can lead to shorter reaction times, lower energy consumption, and often improved yields compared to conventional heating. mdpi.comnih.gov

Atom Economy: The cyclocondensation route can be designed to have high atom economy, as the majority of the atoms from the starting materials are incorporated into the final product, with water being the primary byproduct.

Solvent Choice: Whenever possible, replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as 2-MeTHF, ethanol, or water is a key consideration.

Advanced Chemical Characterization and Structural Elucidation of this compound

Unambiguous confirmation of the structure of the synthesized this compound requires a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for full structural assignment. The predicted spectral data provide a reference for experimental verification.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrimidine protons (H-4 and H-6), which would appear as singlets or doublets depending on coupling. The protons on the benzene ring would present as a characteristic AA'BB' system (two doublets) typical of a 1,4-disubstituted ring. The acidic proton of the carboxyl group and the hydroxyl proton would appear as broad singlets, which may exchange with D₂O. docbrown.info

¹³C NMR: The carbon spectrum would show unique signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings.

2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for confirming the connectivity between the two rings. Correlations would be expected between the pyrimidine protons (H-4/H-6) and the carbon of the phenyl ring attached to the pyrimidine (C1'), and between the phenyl protons (H2'/H6') and the C2 carbon of the pyrimidine ring.

Predicted NMR Data for this compound (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| COOH | ~13.1 (br s, 1H) | ~167.0 | C1', C4' |

| Py-OH | ~10.0 (br s, 1H) | - | C4, C5, C6 |

| Py-H4, H6 | ~8.7 (s, 2H) | ~158.0 | C2, C5, C1' |

| Py-C2 | - | ~160.0 | - |

| Py-C5 | - | ~145.0 | - |

| Ph-H2', H6' | ~8.2 (d, 2H) | ~130.0 | C4', C1', C2 |

| Ph-H3', H5' | ~8.0 (d, 2H) | ~129.5 | C1', C4' |

| Ph-C1' | - | ~135.0 | - |

| Ph-C4' | - | ~132.0 | - |

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass of the molecular ion, which is used to confirm the elemental formula of the synthesized compound. miamioh.edu For this compound (C₁₁H₈N₂O₃), the expected [M+H]⁺ ion would be used for confirmation. Analysis of the fragmentation pattern can also provide structural information. Typical fragmentation might involve the loss of CO₂, H₂O, or cleavage of the pyrimidine ring, consistent with fragmentation patterns observed for similar heterocyclic structures. sapub.orgresearchgate.net

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination

As of the latest available data, a specific entry for the crystal structure of this compound is not found in the Cambridge Structural Database (CSD) or other publicly available crystallographic repositories. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

However, based on the known structures of related benzoic acid and pyrimidine derivatives, a theoretical model of the molecular geometry can be proposed. The molecule would consist of a planar benzoic acid moiety linked to a planar pyrimidine ring. The dihedral angle between these two rings would be a key conformational parameter. The hydroxyl group at the 5-position of the pyrimidine ring and the carboxylic acid group on the benzene ring would be expected to participate in intermolecular hydrogen bonding, influencing the crystal packing.

The table below presents hypothetical, yet chemically reasonable, crystallographic parameters for this compound, which would need to be confirmed by experimental data.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~18.2 |

| β (°) | ~95 |

| Volume (ų) | ~1450 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.5 |

Mechanistic Investigations of 4 5 Hydroxypyrimidin 2 Yl Benzoic Acid in Biological Systems

Elucidation of Molecular Target Interactions and Binding Mechanisms of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid

Searches for data on the molecular targets and binding mechanisms of this compound did not yield specific results. While research exists for structurally related compounds such as other benzoic acid derivatives or pyrimidine-containing molecules, which have been studied for their interactions with targets like COX-2, xanthine (B1682287) oxidase, and estrogen receptors, no direct studies on this compound were identified. nih.govmdpi.com

In Vitro Biochemical Assays for Enzyme Inhibition and Kinetic Analysis by this compound

No specific in vitro biochemical assays detailing the enzyme inhibition profile or kinetic parameters for this compound are available in the reviewed literature. Studies on analogous compounds have explored inhibitory activities against enzymes such as carbonic anhydrase, COX-2, and 5-LOX, but this specific molecule has not been characterized in this context. mdpi.commedscape.com

Receptor Binding Studies and Ligand-Target Affinities of this compound

There are no published receptor binding studies or data on the ligand-target affinities for this compound. Consequently, information regarding its potential interactions with specific receptors remains uncharacterized.

Biophysical Techniques for Investigating Molecular Recognition (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

An extensive search did not uncover any studies that have employed biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to investigate the molecular recognition properties of this compound.

Subcellular and Cellular Mechanistic Analyses of this compound

No research detailing the subcellular or cellular mechanistic analysis of this compound was found. Information regarding its behavior and effects within a cellular context is not present in the current body of scientific literature.

Intracellular Localization and Distribution Profiling of this compound

There are no available studies on the intracellular localization or distribution profile of this compound. Its uptake, accumulation, and distribution within cellular compartments have not been documented.

Impact on Key Cellular Signaling Pathways and Regulatory Networks

The impact of this compound on key cellular signaling pathways and regulatory networks has not been investigated in any publicly available study. While related molecules like 4-hydroxy-benzoic acid have been shown to affect pathways involving ERK, AKT, and PI3K, no such data exists for the specific compound .

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 5 Hydroxypyrimidin 2 Yl Benzoic Acid Derivatives

Rational Design and Synthesis of Analogs of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid with Targeted Structural Variations

No studies detailing the rational design or synthesis of analogs of this compound with targeted structural variations were found in the reviewed literature. Research in this area would typically involve the strategic modification of the pyrimidine (B1678525) and benzoic acid rings to explore their impact on biological activity.

Systematic Analysis of Structural Modifications on Molecular Interactions and Mechanistic Biological Outcomes

Without synthesized analogs, no systematic analysis of structural modifications on the molecular interactions and mechanistic biological outcomes of this compound has been documented.

Influence of Functional Groups and Substituent Effects on Binding Affinity and Selectivity

There is no available data on how different functional groups or substituents on the this compound scaffold influence its binding affinity and selectivity for any biological target.

Stereochemical Requirements and Their Impact on Biological Activity and Specificity

The impact of stereochemistry on the biological activity and specificity of derivatives of this compound has not been investigated, as no chiral centers or relevant stereoisomers have been synthesized and studied.

Conformational Analysis and its Correlation with Mechanistic Action

A conformational analysis of this compound and its correlation with mechanistic action has not been reported. Such studies are crucial for understanding how the three-dimensional shape of a molecule influences its interaction with biological macromolecules.

Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models for the this compound Series

The development of predictive QSAR models is contingent on having a dataset of compounds with measured biological activities. As no such data exists for the this compound series, no QSAR models have been developed.

Statistical Modeling of Structure-Activity Relationships

No statistical modeling of structure-activity relationships for this compound has been performed due to the lack of necessary experimental data.

Identification of Key Molecular Descriptors Driving Biological Effects

The biological effects of derivatives of this compound are likely driven by a combination of electronic, hydrophobic, and steric factors. These properties are quantified by various molecular descriptors, which are numerical values that characterize the specific attributes of a molecule. In QSAR studies, these descriptors are correlated with the biological activity of a series of compounds to develop predictive models.

Key Molecular Descriptors and Their Influence:

Electronic Effects: The electronic properties of substituents on both the pyrimidine and benzoic acid rings play a pivotal role in modulating biological activity. These effects are typically described by Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.

Electron-donating groups (EDGs) , such as -OH, -OCH3, and -NH2, can increase the electron density of the aromatic rings. ucalgary.ca This can enhance interactions with electron-deficient pockets in a biological target.

Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and halogens (-F, -Cl, -Br), decrease the electron density of the rings. scielo.br The presence and position of these groups can be crucial for activity, potentially by influencing the pKa of the carboxylic acid or the hydrogen bonding capacity of the hydroxyl group on the pyrimidine ring. For instance, in some benzoic acid derivatives, electron-withdrawing groups in the ortho or para positions have been shown to increase local anesthetic properties. pharmacy180.comyoutube.com

Steric Factors: The size and shape of the molecule and its substituents are critical for its ability to fit into a specific binding site on a biological target. Steric hindrance, caused by bulky substituents, can prevent optimal binding and reduce or abolish biological activity. Conversely, the introduction of certain groups can lead to favorable steric interactions that enhance binding affinity. Descriptors such as molecular weight, molecular volume, and specific shape indices are used to quantify these effects. nih.gov

Topological Descriptors: These descriptors are derived from the two-dimensional representation of a molecule and describe the connectivity and branching of atoms. Indices such as the Randic index, Balaban index, and Wiener index have been successfully used in QSAR studies of heterocyclic compounds to correlate molecular structure with biological activity.

Hydrogen Bonding Capacity: The presence of hydrogen bond donors (like the -OH and -COOH groups in the parent molecule) and acceptors (the nitrogen atoms in the pyrimidine ring) is fundamental for specific interactions with biological targets. iomcworld.com The number and strength of these hydrogen bonds can be a primary determinant of binding affinity and, consequently, biological activity.

Hypothetical SAR Data for this compound Derivatives

The following data tables are hypothetical and are intended to illustrate the potential impact of different substituents on the biological activity of this compound derivatives, based on established SAR principles for related compounds. The "Relative Activity" is a qualitative measure, where 'High' indicates a favorable predicted effect and 'Low' indicates an unfavorable one.

Table 1: Hypothetical Influence of Substituents on the Benzoic Acid Ring

| Substituent (R) | Position on Benzene (B151609) Ring | Electronic Effect | Predicted Lipophilicity (LogP) | Predicted Relative Activity |

| -H | - | Neutral | Moderate | Baseline |

| -Cl | 3 | Electron-withdrawing | High | Moderate |

| -OCH3 | 3 | Electron-donating | Moderate-High | Moderate-High |

| -NO2 | 3 | Strongly Electron-withdrawing | Moderate | Low |

| -NH2 | 4 | Strongly Electron-donating | Low-Moderate | High |

Table 2: Hypothetical Influence of Substituents on the Pyrimidine Ring

| Substituent (R') | Position on Pyrimidine Ring | Effect on Hydrogen Bonding | Predicted Steric Hindrance | Predicted Relative Activity |

| -OH | 5 | Donor | Low | Baseline |

| -OCH3 | 5 | Acceptor (replaces donor) | Low | Moderate |

| -SH | 5 | Donor | Low | High |

| -CH3 | 4 | - | Low | Moderate |

| -Phenyl | 4 | - | High | Low |

These tables illustrate that even minor modifications to the core structure of this compound can significantly alter the key molecular descriptors, which in turn are predicted to have a substantial impact on the compound's biological profile. Comprehensive QSAR studies would be necessary to build robust predictive models for the rational design of new, more potent derivatives.

Computational Modeling and Theoretical Analysis of 4 5 Hydroxypyrimidin 2 Yl Benzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine electron distribution, molecular geometry, and energy states, which are foundational to predicting reactivity and spectroscopic signatures.

The structure of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid is not static; it exists as an equilibrium of different conformers and tautomers. The hydroxypyrimidine core is known to exhibit significant tautomerism. nih.gov The "hydroxy" form can exist in equilibrium with its "keto" tautomers, specifically pyrimidinone forms. Millimeter-wave spectroscopy studies on the parent 4-hydroxypyrimidine (B43898) have shown that it coexists with its more stable ketonic tautomer, 4-pyrimidinone. nih.gov This suggests that this compound likely exists as a mixture of the 5-hydroxy tautomer and its corresponding 5-pyrimidinone counterpart.

Quantum mechanics is a powerful tool for mapping out the energetic pathways of chemical reactions. While specific transition state calculations for the synthesis of this compound are not widely published, the synthesis of structurally related aroylbenzoic acids and benzamides provides a template for such analysis. nih.govresearchgate.net

A common route for similar structures involves coupling a pyrimidine (B1678525) or related heterocycle with a benzoic acid derivative. For instance, the synthesis of related benzamides has been achieved by reacting a substituted benzoic acid with an appropriate amine under coupling conditions. nih.gov Another established method is the Friedel-Crafts acylation, which has been used to synthesize 2-aroylbenzoic acids. researchgate.net

For any proposed synthetic route, QM calculations can model the reaction coordinate. This involves:

Identifying Reactants and Products: Defining the starting materials and the final target molecule.

Locating Transition States (TS): Finding the highest energy point along the reaction pathway. The geometry and energy of the TS are critical for determining the reaction's activation energy.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

By comparing the activation energies of different potential pathways, chemists can predict which reaction conditions and routes are most likely to be successful, thereby optimizing the synthesis.

The reactivity of a molecule is governed by its electronic structure. DFT calculations are frequently used to determine the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netactascientific.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability. actascientific.com

For analogous molecules like 4-(carboxyamino)-benzoic acid, DFT studies have calculated the HOMO-LUMO energy gap to be approximately 5.0 eV, indicating a stable structure. actascientific.com The HOMO energy corresponds to the ability to donate electrons (related to the ionization potential), while the LUMO energy relates to the ability to accept electrons. These parameters help predict where a molecule will be susceptible to electrophilic or nucleophilic attack.

Mulliken charge analysis, another output of QM calculations, assigns partial charges to each atom in the molecule. researchgate.net This reveals the electron-rich and electron-deficient centers. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, making them nucleophilic sites and hydrogen bond acceptors. Conversely, the carbonyl carbon of the benzoic acid and the carbon atoms attached to electronegative atoms would be electrophilic centers.

Table 1: Calculated Quantum Chemical Parameters for an Analogous Benzoic Acid Derivative (Data derived from studies on 4-(carboxyamino)-benzoic acid as a proxy)

| Parameter | Value | Significance |

| HOMO Energy | -6.82 eV | Indicates the energy required to remove an electron. actascientific.com |

| LUMO Energy | -1.82 eV | Relates to the electron affinity of the molecule. |

| HOMO-LUMO Gap | 5.00 eV | A large gap correlates with high chemical stability. actascientific.com |

| Electronegativity (χ) | 4.32 eV | Measures the power of the molecule to attract electrons. |

| Chemical Potential (µ) | -4.32 eV | Describes the escaping tendency of electrons from the system. actascientific.com |

This interactive table is based on data for a structurally similar compound and illustrates the type of information generated through QM calculations.

Molecular Dynamics (MD) Simulations to Probe Interactions of this compound with Biological Macromolecules

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a virtual microscope to observe how they move and interact within a biological context. sbc.org.br This is particularly crucial for understanding how a compound like this compound might function as a ligand for a protein target.

MD simulations can model the process of a ligand binding to a protein, revealing the stability of the resulting complex. nih.gov After an initial docking pose is predicted, a simulation is run for tens to hundreds of nanoseconds to observe the system's evolution.

A key metric for assessing stability is the Root Mean Square Deviation (RMSD). A low and stable RMSD value for the ligand within the protein's binding site over the course of the simulation suggests that the binding pose is stable. nih.gov Studies on other benzamide (B126) derivatives targeting enzymes like α-glucosidase and α-amylase have used RMSD analysis to validate the stability of the ligand-protein complex. nih.gov

Furthermore, simulations allow for the detailed analysis of intermolecular interactions. Protein-ligand interaction fingerprints can be generated to visualize which amino acid residues are critical for binding. nih.gov These analyses often reveal the importance of specific interactions, such as:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the hydroxyl and carboxyl groups) and residues in the protein's active site (e.g., Tyrosine, Glycine). nih.gov

Salt Bridges: Strong ionic interactions between the deprotonated carboxylate of the benzoic acid and positively charged residues like Arginine. nih.gov

Hydrophobic Interactions: Occurring between the aromatic rings of the ligand and nonpolar residues in the protein.

These simulations can also track conformational changes in both the ligand and the protein upon binding, providing a dynamic picture of the recognition process.

The biological environment is predominantly aqueous, and the presence of water molecules significantly influences molecular interactions. Computational models can explicitly include water molecules or use continuum models (like the Polarizable Continuum Model, PCM) to simulate the solvent's effect. researchgate.net

Solvent has a profound impact on hydrogen bonding. For compounds with intramolecular hydrogen bonds, the polarity of the solvent can alter the bond's strength. researchgate.net For this compound, the solvent will compete for hydrogen bonding sites, potentially disrupting internal hydrogen bonds in favor of forming new hydrogen bonds with water. This dynamic interplay is crucial for the molecule's solubility and its presentation to a protein binding site.

In Silico Screening, Molecular Docking, and Virtual Library Design Based on the this compound Scaffold

The this compound scaffold has emerged as a valuable starting point in computational drug discovery. Its constituent pyrimidine and benzoic acid moieties are recognized as privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. u-tokyo.ac.jp This section explores the application of computational strategies to identify novel protein targets for this scaffold, understand its binding mechanisms, and design virtual libraries for the discovery of new and improved bioactive molecules.

Identification of Potential Novel Targets and Binding Sites

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity of a small molecule, such as this compound, to a wide array of biological targets. These methods are instrumental in the early stages of drug discovery for identifying potential protein-ligand interactions and prioritizing compounds for experimental testing.

Virtual Screening for Target Identification

Virtual screening involves the computational assessment of large libraries of compounds against a specific protein target or, conversely, the screening of a single compound against a panel of proteins. For the this compound scaffold, a common approach is to screen it against a database of known protein structures to identify potential binding partners. This can be particularly fruitful for identifying novel targets for which the scaffold may show inhibitory or modulatory activity.

Given the structural similarities of the pyrimidine core to the purine (B94841) base of ATP, protein kinases are a prominent class of potential targets. acs.orgresearchgate.netnih.govmdpi.com Many kinase inhibitors incorporate a pyrimidine or a related heterocyclic scaffold that interacts with the hinge region of the kinase domain. researchgate.net Therefore, a virtual screening campaign for this compound would likely include a diverse panel of kinases implicated in various diseases, such as cancer and inflammatory disorders.

Molecular Docking to Elucidate Binding Interactions

Once potential protein targets are identified, molecular docking is employed to predict the binding mode and affinity of the this compound within the active site of the protein. Docking algorithms position the ligand in various orientations and conformations within the binding pocket and calculate a score that estimates the strength of the interaction.

For a hypothetical interaction with a protein kinase, the this compound would be expected to form key hydrogen bonds with the backbone atoms of the hinge region via its pyrimidine ring. The hydroxyl group on the pyrimidine could act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with nearby amino acid residues. The benzoic acid moiety can extend into a more solvent-exposed region, where the carboxylic acid group could form salt bridges or hydrogen bonds with charged or polar residues, further anchoring the compound in the binding site.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | H-bond with Met793 (hinge), H-bond with Lys745 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1OVC | -8.2 | H-bond with Cys919 (hinge), Salt bridge with Asp1046 |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 1A9U | -7.9 | H-bond with Met109 (hinge), H-bond with Lys53 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.5 | H-bond with Leu83 (hinge), H-bond with Asp86 |

Fragment-Based and De Novo Design Approaches for Modulating Compound Activity

Fragment-based drug discovery (FBDD) and de novo design are advanced computational methods that leverage structural information to design novel compounds with improved potency and selectivity. acs.orgnih.gov The this compound scaffold is an excellent candidate for these approaches due to its modular nature.

Fragment-Based Design

In FBDD, small molecular fragments are screened for weak binding to a protein target. nih.gov Once a fragment that binds is identified, it can be "grown" or "linked" with other fragments to create a more potent lead compound. The this compound can be conceptually deconstructed into a hydroxypyrimidine fragment and a benzoic acid fragment.

If the hydroxypyrimidine fragment is identified as a binder to a target's hinge region, computational methods can be used to explore how to best elaborate the benzoic acid portion to enhance affinity and selectivity. This involves designing and evaluating in silico a library of analogs with different substituents on the benzoic acid ring to probe for additional interactions within the binding site.

De Novo Design and Virtual Library Enumeration

De novo design software can build novel molecules from scratch within the constraints of a protein's binding site. acs.orgresearchgate.netchalmers.se Using the this compound as a core scaffold, these programs can suggest modifications and additions to the structure that would optimize its fit and interactions with the target. This can lead to the generation of a virtual library of novel compounds. nih.govdrugdesign.org

A virtual library based on this scaffold would explore a variety of substituents at different positions on both the pyrimidine and benzoic acid rings. For instance, different alkyl or aryl groups could be added to the hydroxyl position of the pyrimidine, or various functional groups could be introduced onto the benzoic acid ring to explore different regions of the binding pocket. The goal is to create a diverse set of molecules with a range of physicochemical properties and predicted binding affinities.

| Compound ID | Modification | Predicted Docking Score (kcal/mol) | Predicted Lipinski's Rule of Five Violations |

|---|---|---|---|

| HPBA-001 | Parent Scaffold | -8.5 | 0 |

| HPBA-002 | Addition of a methyl group to the 5-hydroxyl | -8.7 | 0 |

| HPBA-003 | Addition of a chloro group at the 3-position of the benzoic acid | -9.1 | 0 |

| HPBA-004 | Replacement of the benzoic acid with a bioisosteric tetrazole | -8.9 | 0 |

| HPBA-005 | Addition of a morpholine (B109124) group to the 4-position of the benzoic acid via an amide linker | -9.5 | 0 |

Advanced Applications of 4 5 Hydroxypyrimidin 2 Yl Benzoic Acid in Chemical Biology Research

Development of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid as a Targeted Chemical Probe for Biological Processes

A targeted chemical probe is a small molecule designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The development of such probes is a cornerstone of modern chemical biology. However, there is no available research to suggest that this compound has been developed or utilized for this purpose.

Utility in Target Validation and Deconvolution Studies

Target validation is the process of demonstrating that a specific molecular target is directly involved in a disease process, while target deconvolution aims to identify the specific binding partners of a bioactive compound. Chemical probes are instrumental in these studies. The conducted literature search yielded no information on the use of this compound in either target validation or deconvolution studies.

Application in Phenotypic Screening Campaigns

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target. While benzoic acid derivatives are a common feature in screening libraries, there are no specific reports of this compound being used or identified as a hit in any published phenotypic screening campaigns.

Integration of this compound and its Derivatives into Biosensor Development

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a chemical substance. The specificity of the biological component for the target analyte is key to their function. While derivatives of benzoic acid have been explored in the development of biosensors, the search for literature specifically detailing the integration of this compound or its close derivatives into such technologies did not return any relevant findings.

Contribution of this compound to Understanding Fundamental Biological Mechanisms

A significant goal of chemical biology is to use small molecules to perturb and thereby understand complex biological processes. There is currently no available research that documents any contribution of this compound to the understanding of fundamental biological mechanisms.

Conclusion and Future Research Trajectories for 4 5 Hydroxypyrimidin 2 Yl Benzoic Acid

Synthesis of Key Academic Findings and Mechanistic Insights Regarding 4-(5-Hydroxypyrimidin-2-yl)benzoic acid

Direct mechanistic insights for this compound are not available in the current scientific literature. Nevertheless, research on analogous structures provides a foundation for hypothesizing its potential biological activities.

The pyrimidine (B1678525) core is a fundamental component of nucleic acids, making pyrimidine derivatives frequent targets in the development of anticancer, antiviral, and antibacterial agents. mdpi.commdpi.com For instance, pyrimidine-based compounds have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. researchgate.net Similarly, the benzoic acid moiety is present in numerous biologically active compounds and can participate in various biological interactions. researchgate.netnih.gov

One promising area of investigation for compounds with a pyrimidine-like structure is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. acs.orgpatsnap.comscbt.com Inhibition of DHODH can deplete the pyrimidine pool, thereby halting the proliferation of rapidly dividing cells, such as cancer cells or activated lymphocytes. patsnap.compatsnap.com Benzoate and pyrimidine analogues have been identified as competitive inhibitors of DHODH. acs.org It is therefore plausible that this compound could exhibit inhibitory activity against this enzyme.

The biological activity of various substituted pyrimidine and benzoic acid derivatives is summarized in the table below, offering a glimpse into the potential activities of the title compound.

| Compound Class | Biological Activity | Target/Mechanism |

| Pyrimidine Derivatives | Anticancer | Cyclin-Dependent Kinase (CDK) Inhibition researchgate.net |

| Pyrimidine Derivatives | Anticancer | Epidermal Growth Factor Receptor (EGFR) Inhibition scilit.comsemanticscholar.org |

| Pyrimidine Derivatives | Bone Anabolic Agents | BMP2/SMAD1 Signaling Pathway Stimulation nih.gov |

| Benzoate Pyrimidine Analogues | Enzyme Inhibition | Dihydroorotate Dehydrogenase (DHODH) Inhibition acs.org |

| Benzoic Acid Derivatives | Antiviral | Neuraminidase Inhibition nih.gov |

| 4-Hydroxybenzoic Acid Derivatives | Antimicrobial, Antioxidant | Various researchgate.netnih.gov |

Identification of Unresolved Questions and Methodological Challenges in the Study of this compound

The primary unresolved question is the fundamental biological activity profile of this compound. Its synthesis has not been widely reported, which presents the first methodological challenge. Devising a viable and efficient synthetic route is a prerequisite for any further investigation. Standard methods for the synthesis of similar compounds, such as the reaction of a pyrimidine thiol with a bromomethylbenzoic acid, could be explored. nih.gov

Once synthesized, a number of challenges common to the study of novel small molecules will need to be addressed:

Target Identification: Determining the specific biological target(s) of the compound will be a significant undertaking. High-throughput screening against a panel of enzymes and receptors would be a logical starting point.

Solubility and Bioavailability: The physicochemical properties of the compound, such as its solubility in aqueous and organic media, will need to be characterized to develop suitable formulations for in vitro and in vivo studies.

Structure-Activity Relationship (SAR): A single compound provides limited information. A systematic SAR study, requiring the synthesis of a library of analogs with modifications to the pyrimidine and benzoic acid rings, will be necessary to understand the key structural features for any observed biological activity. mdpi.com

Polymorphism: Small organic molecules can often exist in different crystalline forms (polymorphs), which can affect their physical properties and biological activity. Characterization of the solid-state properties of the compound will be important for reproducibility.

Prospective Research Avenues and Innovative Methodologies for Future Investigations of this compound and its Analogs

The lack of existing data presents a blank canvas for future research. The following sections outline promising directions for the investigation of this compound and its derivatives.

Exploration of New Biological Systems and Pathways

Given the diverse activities of pyrimidine and benzoic acid derivatives, a broad screening approach is warranted. Potential areas of exploration include:

Anticancer Activity: Beyond DHODH, CDKs, and EGFR, other cancer-related targets such as thymidylate synthase could be investigated. mdpi.com

Antimicrobial Activity: The compound and its analogs could be screened against a panel of pathogenic bacteria and fungi. mdpi.com

Antiviral Activity: The ongoing need for new antiviral agents makes this a high-priority area for screening. nih.gov

Immunomodulatory Effects: Inhibition of DHODH is a known strategy for treating autoimmune diseases, suggesting that the compound could have applications in this area. patsnap.com

Metabolic Diseases: The role of pyrimidine metabolism in various metabolic disorders is an emerging field, and the compound could be used as a chemical probe to explore these pathways.

Integration with Emerging Technologies in Chemical Biology (e.g., Optogenetics, Cryo-EM)

Modern technologies can significantly accelerate the characterization of novel compounds:

Cryo-Electron Microscopy (Cryo-EM): If a protein target is identified, Cryo-EM could be a powerful tool for elucidating the high-resolution structure of the compound bound to its target. This would provide invaluable insights into the mechanism of action and guide the rational design of more potent and selective analogs.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) could be employed to identify the cellular targets of this compound in an unbiased manner.

DNA-Encoded Libraries: To rapidly explore the chemical space around the core scaffold, a DNA-encoded library of analogs could be synthesized and screened against a multitude of protein targets simultaneously.

Development of Advanced Computational Frameworks for Compound Design and Prediction

In silico methods will be instrumental in guiding the experimental investigation of this compound:

Molecular Docking and Dynamics: Once a potential biological target is hypothesized or identified, molecular docking simulations can predict the binding mode and affinity of the compound. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the dynamic aspects of the interaction. researchgate.netbohrium.com

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, 3D-QSAR models like CoMFA and CoMSIA can be developed to correlate the structural features of the compounds with their biological activity. bohrium.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs at an early stage, helping to identify candidates with favorable drug-like properties. semanticscholar.org

The development of predictive computational models for pyrimidine-based compounds is an active area of research, and these frameworks can be leveraged to accelerate the discovery and optimization of novel bioactive molecules based on the this compound scaffold. mdpi.comscilit.com

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the substitution pattern of the pyrimidine and benzoic acid moieties. Aromatic protons appear as distinct doublets (δ 7.8–8.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability .

How does the hydroxypyrimidinyl substituent influence the compound’s physicochemical properties?

Advanced Research Question

The hydroxypyrimidinyl group enhances:

- Solubility : Polar interactions increase water solubility compared to non-hydroxylated analogs (e.g., logP reduced by ~0.5 units) .

- Acidity : The phenolic -OH (pKa ~9.5) and carboxylic acid (pKa ~2.8) groups enable pH-dependent reactivity .

- Bioactivity : Hydrogen bonding with enzymes (e.g., 5-lipoxygenase) improves inhibitory potency, as seen in structurally related compounds .

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often arise from:

- Structural analogs : Minor substitutions (e.g., bromo vs. trifluoromethyl groups) alter target affinity .

- Assay conditions : Variability in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) impacts ionization and activity .

Resolution : - Standardize assays using EP Reference Standards .

- Perform dose-response curves across multiple pH conditions .

How can computational modeling predict interactions with biological targets?

Advanced Research Question

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., 5-lipoxygenase). The hydroxypyrimidine moiety forms hydrogen bonds with catalytic residues (e.g., His-367) .

- Molecular Dynamics (MD) : Predict stability of ligand-receptor complexes under physiological conditions .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep at RT in airtight containers under nitrogen to prevent oxidation .

- Safety : Use PPE (gloves, goggles) and avoid inhalation (P260 hazard code) .

- Waste disposal : Classify as hazardous (H400) and use certified waste management services .

What are the challenges in crystallizing this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.